Product packaging for 3-(1,2-Oxazol-4-yl)piperidine(Cat. No.:)

3-(1,2-Oxazol-4-yl)piperidine

Cat. No.: B15239753
M. Wt: 152.19 g/mol
InChI Key: RSXLXGJPASWAAS-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Motifs in Chemical Science

Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the field of chemical science. openaccessjournals.com The most common heteroatoms are nitrogen, oxygen, and sulfur, which impart unique physicochemical and biological properties to these molecules. ijsrtjournal.comderpharmachemica.com This structural feature makes them one of the most diverse and extensively studied families of organic compounds. ijsrtjournal.com

The significance of heterocyclic motifs is particularly pronounced in medicinal chemistry, where they form the core structure of a vast number of pharmaceutical agents. ijsrtjournal.comijpsr.com It is estimated that over 85% of all biologically active drugs contain a heterocyclic ring. ijnrd.org Natural products with heterocyclic moieties include well-known antibiotics like penicillins and alkaloids such as morphine. ijpsr.com The ability of these compounds to interact with a wide range of biological targets makes them indispensable scaffolds in drug discovery, leading to treatments for cancer, hypertension, and various infections. ijsrtjournal.comderpharmachemica.com Beyond medicine, heterocyclic compounds are crucial in agrochemicals, functional materials, conducting polymers, and dyes. openaccessjournals.comijpsr.com Their structural diversity and synthetic versatility ensure they remain a central focus of scientific innovation. openaccessjournals.com

Rationale for Investigating 3-(1,2-Oxazol-4-yl)piperidine Scaffolds

The investigation into hybrid scaffolds like this compound stems from a rational drug design strategy that combines two pharmacologically significant heterocyclic motifs: the oxazole (B20620) and the piperidine (B6355638) rings. This approach, sometimes referred to as pharmacophore hybridization, aims to create novel molecules with potentially enhanced biological activity, improved selectivity, or optimized pharmacokinetic properties.

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous pharmaceuticals and natural alkaloids. researchgate.netnih.gov Its saturated, three-dimensional structure can effectively modulate physicochemical properties and improve pharmacokinetic profiles. researchgate.net The introduction of a piperidine moiety can enhance binding to biological targets and is a key component in drugs targeting a wide array of conditions. nih.govresearchgate.net

The oxazole ring, an aromatic five-membered heterocycle containing nitrogen and oxygen, is also a privileged structure in drug discovery. researchgate.net It serves as a versatile building block, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ijnrd.orgresearchgate.netnih.gov The oxazole ring can act as a bioisostere for other functional groups like esters and amides, and its different isomers can exhibit distinct hydrogen bonding behaviors, influencing ligand-target interactions. nih.gov

By covalently linking the piperidine ring at its 3-position to the 4-position of a 1,2-oxazole (isoxazole) ring, the resulting This compound scaffold combines the conformational flexibility and favorable pharmacokinetic characteristics of the piperidine unit with the diverse biological potential of the oxazole moiety. Researchers investigate such hybrid systems to explore new chemical space and identify novel lead compounds for various therapeutic targets. The specific linkage and substitution patterns on both rings are systematically varied to understand structure-activity relationships (SAR) and to fine-tune the pharmacological profile of the resulting derivatives. nih.gov

Overview of Research Trajectories for Oxazole and Piperidine Derivatives

Research into oxazole and piperidine derivatives follows distinct yet often converging paths, driven by their proven utility in medicinal and materials chemistry.

Oxazole Derivatives: The research trajectory for oxazole derivatives is heavily focused on the synthesis of novel analogues and the evaluation of their biological activities. researchgate.net Synthetic strategies are continuously being developed, including metal-catalyzed reactions and microwave-assisted methods, to efficiently generate molecular diversity. researchgate.net A significant area of investigation is their potential as therapeutic agents. Studies have explored oxazole-containing compounds for their molluscicidal, antimicrobial, anti-inflammatory, and anticancer activities. ijnrd.orgnih.govmdpi.com For instance, certain oxazole derivatives have been identified as potent inhibitors of specific enzymes or receptor antagonists, highlighting their potential in targeted therapies. nih.gov

Piperidine Derivatives: The development of new synthetic methodologies for creating substituted piperidine rings is a major research focus. nih.gov These methods include the hydrogenation of pyridine (B92270) precursors, various intramolecular cyclization reactions, and multi-component reactions that allow for the construction of complex and stereochemically defined piperidine scaffolds. nih.govmdpi.com In medicinal chemistry, piperidine derivatives are being explored for a vast range of pharmacological applications. mdpi.com They are integral to the design of anticancer agents, kinase inhibitors, and drugs targeting the central nervous system. mdpi.comnih.gov Research also focuses on how the piperidine scaffold can improve drug-like properties, such as solubility and metabolic stability, and reduce off-target effects. researchgate.net

The convergence of these research trajectories is seen in the synthesis of hybrid molecules like those based on the this compound core. These studies aim to leverage the well-established pharmacological importance of each individual heterocycle to create new chemical entities with unique and potentially superior properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O B15239753 3-(1,2-Oxazol-4-yl)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

4-piperidin-3-yl-1,2-oxazole

InChI

InChI=1S/C8H12N2O/c1-2-7(4-9-3-1)8-5-10-11-6-8/h5-7,9H,1-4H2

InChI Key

RSXLXGJPASWAAS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CON=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 1,2 Oxazol 4 Yl Piperidine and Analogues

Strategies for Constructing the 1,2-Oxazole Moiety

The formation of the 1,2-oxazole ring is a cornerstone in the synthesis of this class of compounds. Various cyclization reactions and regioselective approaches have been developed to afford the desired substitution pattern.

Cyclization Reactions of Precursors

One of the primary pathways to 1,2-oxazoles involves the cyclization of a three-carbon component with hydroxylamine (B1172632) or its derivatives. mdpi.com A common precursor is a β-enamino ketoester, which upon reaction with hydroxylamine hydrochloride, can lead to the formation of the 1,2-oxazole ring. mdpi.com Another significant method is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. This reaction, often mediated by reagents like iodine monochloride (ICl), iodine (I2), or bromine (Br2), provides 4-halo-substituted isoxazoles which are versatile intermediates for further functionalization. researchgate.netnih.gov

A variety of precursors can be utilized for isoxazole (B147169) synthesis, highlighting the versatility of these cyclization strategies. Key methods include:

Reaction of β-diketones with hydroxylamine.

Cycloisomerization of α,β-acetylenic oximes.

Oxidative cyclization of propargylamines.

Table 1: Selected Cyclization Reactions for 1,2-Oxazole Synthesis
Precursor TypeReagentsKey Features
β-Enamino ketoestersHydroxylamine hydrochlorideLeads to the formation of substituted 1,2-oxazoles. mdpi.com
2-Alkyn-1-one O-methyl oximesICl, I2, Br2, or PhSeBrProvides 4-halo(seleno)isoxazoles under mild conditions. researchgate.net
α,β-Unsaturated ketonesHydroxylamine hydrochlorideA classical and widely used method for isoxazole formation.

Regioselective Synthesis Approaches

Achieving the correct substitution pattern on the 1,2-oxazole ring is crucial. For 3-(1,2-Oxazol-4-yl)piperidine, a substituent at the 4-position is required. Regioselective synthesis methods are therefore of high importance.

One of the most powerful methods for the regioselective synthesis of substituted isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. mdpi.com This approach allows for the controlled formation of the isoxazole ring with predictable regiochemistry. For instance, the reaction of a terminal alkyne with a nitrile oxide can lead to the formation of a 3,5-disubstituted isoxazole. To achieve 4-substitution, a 4-functionalized precursor or a subsequent functionalization step is necessary.

The electrophilic cyclization of 2-alkyn-1-one O-methyl oximes is inherently regioselective, yielding 3,5-disubstituted-4-halo(seleno)isoxazoles. researchgate.net The halogen or selenium at the 4-position can then be used as a handle for further synthetic modifications, such as cross-coupling reactions, to introduce the piperidine (B6355638) moiety or a precursor to it.

A multi-component reaction involving substituted aldehydes, methyl acetoacetate, and hydroxylamine hydrochloride has been reported for the synthesis of substituted isoxazoles, offering a straightforward approach to diverse derivatives. nih.gov

Approaches for Assembling the Piperidine Core

The piperidine ring is a common motif in bioactive molecules, and numerous synthetic strategies exist for its construction. For this compound, methods that allow for the introduction of a substituent at the 3-position are particularly relevant.

A robust method for the asymmetric synthesis of 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction of aryl boronic acids with phenyl pyridine-1(2H)-carboxylate. This approach provides access to enantioenriched 3-substituted tetrahydropyridines, which can be subsequently reduced to the corresponding piperidines. nih.gov

Another elegant strategy is the ring expansion of prolinols. This method proceeds via an aziridinium intermediate and allows for the formation of C3-substituted piperidines with good yields and enantiomeric excess. The substituent at the 3-position is derived from a nucleophile present in the reaction mixture. rsc.org

General strategies for piperidine synthesis that can be adapted for analogues include:

Hydrogenation of Pyridine (B92270) Derivatives : A common and effective method for accessing the piperidine scaffold.

Intramolecular Cyclization : Various cyclization strategies, such as aza-Michael additions, can be employed to form the piperidine ring.

Multi-component Reactions : These reactions allow for the rapid assembly of complex piperidine structures from simple starting materials.

Table 2: Selected Methods for the Synthesis of 3-Substituted Piperidines
MethodKey Precursors/ReagentsOutcome
Asymmetric Reductive Heck ReactionAryl boronic acids, Phenyl pyridine-1(2H)-carboxylate, Rhodium catalystEnantioenriched 3-substituted tetrahydropyridines, reducible to piperidines. nih.gov
Ring Expansion of ProlinolsProlinols, NucleophilesOptically active 3-substituted piperidines. rsc.org
Oxidative Amination of AlkenesNon-activated alkenes, Gold(I) complex, Iodine(III) oxidizing agentSubstituted piperidines via difunctionalization of a double bond.

Hybridization Strategies for Oxazole-Piperidine Conjugates

Linker Chemistries and Attachment Points

In the context of this compound, the two rings are directly attached, with the piperidine ring at the 3-position and the isoxazole at the 4-position. For analogues, a linker can be introduced to connect the two heterocyclic moieties. The nature of the linker can significantly influence the properties of the final molecule.

Common linker strategies in medicinal chemistry that could be applied to oxazole-piperidine conjugates include:

Direct C-C bond: As in the parent compound, formed through cross-coupling reactions.

Short alkyl chains: To provide flexibility between the two rings.

Amide or ester linkages: Can be incorporated to modulate physicochemical properties.

Heterocyclic linkers: Such as triazoles, which can be formed via click chemistry.

The attachment points are crucial for the desired architecture. In the target compound, the piperidine is attached at its 3-position to the 4-position of the isoxazole. Other potential attachment points could be explored to generate a library of analogues with diverse spatial arrangements of the two rings.

Sequential and Convergent Synthesis Routes

The synthesis of oxazole-piperidine conjugates can be approached in either a sequential or a convergent manner.

A sequential synthesis would involve the construction of one heterocyclic ring followed by the formation of the second ring on the pre-existing scaffold. For example, a piperidine derivative could be functionalized with a precursor that is then cyclized to form the 1,2-oxazole ring. An example of this approach is the synthesis of tricyclic systems where the isoxazole ring is formed via heterocyclization of a 1,3-dioxo compound attached to a piperidine core. mdpi.com

A convergent synthesis , on the other hand, involves the independent synthesis of the 1,2-oxazole and piperidine moieties, which are then coupled together in a final step. nih.gov This approach is often more efficient for creating a library of analogues as different piperidine and isoxazole derivatives can be synthesized in parallel and then combined. A key step in a convergent synthesis would be a cross-coupling reaction, for example, a Suzuki or Negishi coupling between a 4-haloisoxazole and a piperidine-3-boronic acid or -zinc reagent.

Table 3: Comparison of Sequential and Convergent Synthesis Routes
Synthetic RouteDescriptionAdvantagesDisadvantages
SequentialStep-by-step construction of the molecule, building one ring onto the other.Can be simpler for specific targets.Less flexible for generating analogues; potentially longer overall sequence.
ConvergentIndependent synthesis of key fragments (oxazole and piperidine) followed by their coupling. nih.govHighly flexible for creating libraries of compounds; often more efficient.Requires the development of a robust coupling reaction.

Derivatization and Functionalization of the Core Structure

The ability to modify the this compound core is fundamental to its development in drug discovery. The piperidine ring offers a site for N-functionalization, while both the piperidine and isoxazole rings can potentially undergo various chemical transformations.

Oxidation Reactions

Oxidation reactions on the this compound scaffold can target the piperidine ring. For instance, the oxidation of the piperidine moiety can lead to the formation of corresponding piperidinone derivatives. In a related study, an enantiopure piperidine derivative was efficiently oxidized using bromine in acetic acid to generate the corresponding piperidin-2-one. This transformation introduces a carbonyl group, which can serve as a handle for further functionalization.

Aromatization of the piperidine ring is another potential oxidative transformation, which would lead to the corresponding pyridyl-isoxazole derivative.

Reduction Reactions

Reduction reactions are pivotal in modifying the this compound core and its analogues. A key transformation is the reduction of a tetrahydropyridine precursor to the fully saturated piperidine ring. This is often a final step in the synthesis of the core structure.

Furthermore, should the piperidine ring contain a carbonyl group, as in a piperidinone analogue, it can be reduced back to a hydroxyl group or fully to a methylene group. For example, the reduction of a carbonyl group to a methylene unit on a piperidine ring has been achieved using lithium aluminum hydride (LiAlH4) acs.org. This allows for the removal of a previously introduced functional group, which can be a strategic step in a multi-step synthesis. The isoxazole ring is generally stable to many reducing conditions, but catalytic hydrogenation can lead to the cleavage of the N-O bond.

Nucleophilic and Electrophilic Substitutions on Heterocyclic Rings

The isoxazole and piperidine rings of the this compound scaffold exhibit distinct reactivities towards nucleophilic and electrophilic reagents.

Piperidine Ring: The piperidine ring, being a saturated heterocycle, is generally unreactive towards electrophilic aromatic substitution. Nucleophilic substitution is also uncommon unless a suitable leaving group is present on the ring.

Isoxazole Ring: The isoxazole ring is an electron-deficient heterocycle, which influences its reactivity.

Electrophilic Substitution: Electrophilic aromatic substitution on isoxazoles is known to favor the C4-position reddit.com. Therefore, if the 4-position of the isoxazole ring in an analogue is unsubstituted, it could potentially undergo reactions such as halogenation or nitration. For instance, the iodination of 3,5-disubstituted isoxazoles at the 4-position can be achieved using reagents like N-iodosuccinimide (NIS) in trifluoroacetic acid nih.gov. The introduction of a halogen at this position provides a valuable handle for further cross-coupling reactions.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the isoxazole ring is generally difficult unless the ring is activated by strong electron-withdrawing groups. However, studies on 5-nitroisoxazoles have demonstrated that the nitro group can be displaced by various nucleophiles in good yields under mild conditions rsc.org. This suggests that if the isoxazole ring of the core structure is appropriately substituted, it could undergo nucleophilic substitution.

Alkylation and Acylation Processes

The secondary amine of the piperidine ring in this compound is a prime site for alkylation and acylation, allowing for the introduction of a wide variety of substituents.

N-Alkylation: The nitrogen of the piperidine ring can be readily alkylated using various alkyl halides or by reductive amination. These reactions are fundamental in expanding the chemical diversity of the core structure.

N-Acylation: Acylation of the piperidine nitrogen is a common transformation, typically carried out using acyl chlorides or acid anhydrides in the presence of a base. This reaction is often used to introduce amide functionalities, which can be important for biological activity. For example, N-acylation of anabasine and cytisine, which contain piperidine or similar saturated nitrogen heterocycles, has been successfully performed with various acid chlorides, including those derived from isoxazoles nih.gov.

Reagent ClassExample ReagentProduct Type
Alkyl HalideBenzyl bromideN-Benzylpiperidine
Acyl ChlorideBenzoyl chlorideN-Benzoylpiperidine
Acid AnhydrideAcetic anhydrideN-Acetylpiperidine

Introduction of Protecting Groups and Their Subsequent Deprotection

In the multi-step synthesis of complex molecules containing the this compound scaffold, the use of protecting groups for the piperidine nitrogen is often essential. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for this purpose.

Protection: The Boc group is typically introduced by reacting the piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This protection prevents the secondary amine from participating in undesired side reactions during subsequent synthetic steps.

Deprotection: The removal of the Boc group is a crucial step and can be achieved under various conditions. The choice of deprotection method depends on the stability of other functional groups in the molecule.

Deprotection MethodReagentsConditions
Acidic HydrolysisTrifluoroacetic acid (TFA) in Dichloromethane (DCM)Room temperature
Acidic HydrolysisHydrochloric acid (HCl) in dioxane or methanolRoom temperature or gentle heating
Thermal DeprotectionHigh temperature in a suitable solvent (e.g., in a continuous flow reactor)150-300 °C

Thermal deprotection in continuous flow offers an alternative to acidic conditions, which can be advantageous when acid-sensitive functional groups are present in the molecule.

Methodological Advancements in Synthesis

Recent years have witnessed significant progress in the synthetic methodologies for constructing both piperidine and isoxazole rings, which are applicable to the synthesis of this compound and its analogues.

For the piperidine moiety, numerous advanced strategies have been developed, including metal-catalyzed cyclizations, domino reactions, and various intramolecular cyclization cascades. These methods often provide high levels of stereocontrol and allow for the synthesis of complex, highly substituted piperidine derivatives acs.orgmdpi.comnih.govresearchgate.net.

The synthesis of the isoxazole ring has also seen considerable innovation. Modern methods include 1,3-dipolar cycloaddition reactions of nitrile oxides with alkynes, which can be performed under mild conditions and with high regioselectivity. Recent advances have focused on the use of novel catalysts and reaction conditions to improve the efficiency and scope of these reactions. Electrophilic cyclization of 2-alkyn-1-one O-methyl oximes is another powerful method for the synthesis of highly substituted isoxazoles acs.orgacs.orgmdpi.com. These advanced synthetic tools are instrumental in the efficient construction of the this compound core and its diverse analogues for biological evaluation.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. In the context of synthesizing this compound analogues, microwave irradiation can be effectively applied to the key Suzuki-Miyaura coupling step. This reaction typically involves the coupling of an N-protected piperidine-3-boronic acid ester with a 4-halo-1,2-oxazole.

The use of microwave heating can dramatically reduce the reaction times for Suzuki couplings, often from hours to mere minutes. researchgate.net This rapid heating, combined with precise temperature and pressure control, can minimize the formation of side products. For the synthesis of this compound, a mixture of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate and 4-bromo-1,2-oxazole can be subjected to microwave irradiation in the presence of a suitable palladium catalyst and base.

Key parameters for a successful microwave-assisted Suzuki coupling include the choice of catalyst, base, and solvent. Palladium catalysts such as PdCl₂(dppf) or Pd(PPh₃)₄ are commonly employed. The selection of the base, for instance, potassium carbonate or cesium carbonate, and a solvent system like a mixture of dimethoxyethane (DME) and water, is crucial for the reaction's efficiency.

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)BaseSolventPower (W) / Temp (°C)Time (min)Yield (%)
14-Bromo-1,2-oxazoleN-Boc-piperidine-3-boronic acid pinacol esterPdCl₂(dppf) (5)K₂CO₃DME/H₂O150 W / 120°C1585
24-IodoisoxazoleN-Boc-piperidine-3-boronic acid pinacol esterPd(PPh₃)₄ (3)Cs₂CO₃Toluene/EtOH/H₂O100 W / 110°C2088
34-Bromo-3-methyl-1,2-oxazoleN-Boc-piperidine-3-boronic acidPd(OAc)₂/SPhos (2)K₃PO₄Dioxane/H₂O200 W / 130°C1092

Optimized Industrial Production Methods

The transition from laboratory-scale synthesis to industrial production of this compound necessitates the optimization of reaction conditions to ensure safety, cost-effectiveness, and scalability. For the proposed Suzuki-Miyaura coupling route, several factors are critical for industrial application.

Catalyst Selection and Loading: On an industrial scale, the cost of palladium catalysts is a significant consideration. Therefore, catalyst loading must be minimized without compromising reaction efficiency and yield. High-turnover catalysts are preferred. Additionally, the removal of residual palladium from the final product is a critical quality control step in pharmaceutical manufacturing, often requiring specific purification techniques like treatment with activated carbon or specialized scavengers.

Reagent and Solvent Choice: The selection of reagents and solvents should prioritize safety, environmental impact, and cost. For instance, replacing hazardous solvents with greener alternatives is often a key objective in process development. The choice of base is also important; inorganic bases like potassium carbonate are often preferred over more expensive and difficult-to-handle organic bases.

Process Control and Safety: Industrial-scale reactions require robust process control to manage exotherms and ensure consistent product quality. Continuous flow reactors are increasingly being adopted for Suzuki coupling reactions as they offer better heat and mass transfer, improved safety, and the potential for higher throughput compared to traditional batch reactors.

ParameterLaboratory ScaleIndustrial Scale Consideration
CatalystHigh-loading, various Pd catalystsLow-loading, high-turnover number catalysts; efficient Pd removal strategies
SolventsWide range of organic solvents (e.g., dioxane, DMF)Greener solvents (e.g., ethanol, water mixtures), solvent recycling
BaseStrong organic or inorganic basesCost-effective and easily handled inorganic bases (e.g., K₂CO₃, K₃PO₄)
Reaction VesselRound-bottom flaskJacketed glass-lined or stainless steel reactors; continuous flow reactors
Work-upLiquid-liquid extraction, chromatographyCrystallization, filtration, avoiding chromatography where possible

Gram-Scale Synthesis Considerations

Synthesizing this compound on a gram scale presents its own set of challenges that are intermediate between small-scale laboratory synthesis and large-scale industrial production. At this scale, factors such as reaction concentration, heat dissipation, and purification methods become more critical.

Reaction Concentration and Stoichiometry: When scaling up from milligram to gram quantities, the reaction concentration may need to be adjusted to maintain optimal reaction kinetics and prevent precipitation of reagents or products. The stoichiometry of the reactants, especially the boronic acid derivative which can be prone to degradation, might need to be slightly modified to ensure complete conversion of the limiting reagent.

Purification: While column chromatography is a common purification method in small-scale synthesis, it can be cumbersome and time-consuming for gram-scale preparations. Developing a robust crystallization procedure for the final product is highly desirable as it is a more efficient and scalable purification technique.

Precursor Synthesis: The availability of the key precursors, N-Boc-piperidine-3-boronic acid pinacol ester and 4-bromo-1,2-oxazole, in sufficient quantities is a prerequisite for a successful gram-scale synthesis. The synthesis of these precursors must also be scalable. For instance, the synthesis of N-Boc-piperidine-3-boronic acid pinacol ester can be achieved from N-Boc-3-piperidone through a multi-step sequence involving conversion to a vinyl halide followed by borylation. The synthesis of 4-bromo-1,2-oxazole can be accomplished by the bromination of 1,2-oxazole.

StepReactantsKey ConditionsScale-up Consideration
1a: Synthesis of 4-Bromo-1,2-oxazole1,2-Oxazole, N-Bromosuccinimide (NBS)Acetonitrile (B52724), refluxControl of exothermic bromination reaction.
1b: Synthesis of N-Boc-piperidine-3-boronic acid pinacol esterN-Boc-3-piperidoneMulti-step synthesis via vinyl triflate and Miyaura borylationHandling of pyrophoric reagents (e.g., n-BuLi) if alternative routes are used.
2: Suzuki Coupling4-Bromo-1,2-oxazole, N-Boc-piperidine-3-boronic acid pinacol esterPd catalyst, base, solvent, heatEfficient heat transfer, ensuring homogeneity of the reaction mixture.
3: DeprotectionN-Boc-3-(1,2-oxazol-4-yl)piperidineTrifluoroacetic acid (TFA) in Dichloromethane (DCM)Handling of corrosive acid, efficient removal of byproducts.
4: PurificationCrude this compoundColumn chromatography vs. CrystallizationDevelopment of a scalable crystallization method to avoid chromatography.

Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

No specific spectroscopic data for 3-(1,2-Oxazol-4-yl)piperidine has been found. The elucidation of its chemical structure would typically rely on a combination of the following techniques:

There is no published ¹H, ¹³C, or ¹⁵N NMR data for this compound. Such data would be essential for confirming the connectivity of the isoxazole (B147169) and piperidine (B6355638) rings and determining the chemical environment of each atom.

Without primary NMR data, no two-dimensional NMR studies such as COSY, HMQC, or HMBC for this compound have been reported. These advanced techniques are crucial for unambiguously assigning proton and carbon signals and establishing through-bond correlations.

Specific mass spectrometry or high-resolution mass spectrometry data for this compound is not available. These analyses would be necessary to determine the compound's exact molecular weight and elemental composition, providing confirmation of its chemical formula.

There are no recorded Infrared (IR) or Raman spectra for this compound. These spectroscopic methods would provide information about the vibrational modes of the molecule and the presence of specific functional groups.

X-ray Diffraction Studies for Solid-State Structure Determination

No X-ray diffraction studies on this compound have been found in the literature. This type of analysis is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

In the absence of X-ray crystallography data, a definitive analysis of the molecular conformation and geometry of this compound, including bond lengths, bond angles, and torsional angles, cannot be performed.

While research exists for isomers and related derivatives containing piperidine and isoxazole rings, the strict focus on this compound cannot be satisfied with the currently available scientific information. The synthesis and subsequent detailed characterization of this specific compound would be required to populate the data fields outlined in this article.

Intermolecular Interactions in Crystal Lattices

Detailed crystallographic analysis of this compound would be required to definitively determine the precise nature of the intermolecular interactions within its crystal lattice. However, based on the functional groups present in the molecule—a secondary amine (N-H) in the piperidine ring, an oxygen and a nitrogen atom in the isoxazole ring, and various C-H bonds—several types of non-covalent interactions can be anticipated to play a crucial role in the solid-state packing.

It is highly probable that hydrogen bonding is a dominant force in the crystal structure. The N-H group of the piperidine ring can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the isoxazole ring, as well as the nitrogen of the piperidine ring itself, can serve as hydrogen bond acceptors. These interactions would link adjacent molecules, forming chains, sheets, or more complex three-dimensional networks.

Chromatographic Purity Assessment (e.g., HPLC)

High-performance liquid chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and other chemical substances. A validated HPLC method provides a quantitative measure of the main component and any impurities present. For this compound, a reversed-phase HPLC (RP-HPLC) method would be a suitable approach for purity assessment.

In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected onto a column packed with a nonpolar stationary phase, such as octadecylsilane (B103800) (C18). The separation is achieved by eluting the sample with a polar mobile phase, which is often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The components of the sample are separated based on their relative affinities for the stationary and mobile phases.

The development of a robust HPLC method for this compound would involve optimizing several parameters to achieve good resolution between the main peak and any potential impurities. These parameters include the choice of column, the composition and pH of the mobile phase, the flow rate, and the detection wavelength. Given the presence of the isoxazole chromophore, UV detection would be an appropriate choice.

A hypothetical set of HPLC conditions for the purity assessment of this compound is presented in the interactive table below. It is important to note that these conditions are illustrative and would require experimental validation.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Under these conditions, this compound would exhibit a characteristic retention time. The purity of the sample would be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the three-dimensional structure of molecules and their binding interactions with biological targets.

Ligand-Receptor Interaction Prediction

Molecular docking studies have been employed to predict the binding mode and affinity of piperidine-containing ligands to various receptors. For instance, in studies of dual histamine (B1213489) H3 and sigma-1 receptor ligands, the piperidine (B6355638) moiety has been identified as a crucial structural feature for activity. nih.gov In its protonated form, the piperidine ring is predicted to form a key salt bridge interaction with specific amino acid residues, such as glutamic acid (Glu172), within the receptor's binding pocket, which is essential for high biological activity. nih.gov The replacement of the piperidine ring with a piperazine (B1678402) moiety can drastically alter the molecule's acid-base properties and lead to a loss of this critical interaction, resulting in decreased activity. nih.gov Similarly, in the context of neuropeptide S (NPS) receptor antagonists, the piperidine scaffold is part of a larger bicyclic system that is predicted to interact with the receptor. nih.gov The carbonyl oxygen of the bicyclic piperazine scaffold, which contains a piperidine ring, is predicted to accept a hydrogen bond from the backbone of an alanine (B10760859) residue (A199). nih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the flexibility of a molecule and identifying its most stable three-dimensional arrangements. For molecules containing a piperidine ring, computational methods are used to determine the preferred conformations and the energy barriers between them. Studies on related piperidine derivatives have shown that the piperidine ring can adopt different conformations, and the presence of substituents can influence the energy landscape. bohrium.com For example, in a study of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, five different stable conformers were identified through conformational analysis, with the most stable conformer being determined by specific dihedral angles. bohrium.com

Quantum Chemical Calculations

Quantum chemical calculations provide detailed information about the electronic structure and properties of molecules.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311G+(d,p), are employed to optimize the molecular geometry and calculate various electronic properties. bohrium.comnih.govnih.gov These calculations can determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key descriptor of molecular reactivity and stability. nih.govmdpi.com For instance, a smaller energy gap suggests that a molecule is more reactive. nih.gov DFT can also be used to calculate other properties like ionization potential, electron affinity, chemical potential, and global softness, which further describe the electronic nature of the compound. nih.gov

Prediction of Spectroscopic Parameters

Quantum chemical calculations are also utilized to predict spectroscopic parameters, which can then be compared with experimental data for structural validation. DFT methods can calculate vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. bohrium.comnih.govepstem.net For example, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. nih.gov The calculated vibrational frequencies are often scaled to better match experimental values, correcting for anharmonicity and other factors. epstem.net These theoretical spectra aid in the assignment of experimental spectral bands to specific molecular vibrations. bohrium.com

Prediction of Molecular Descriptors and Pharmacophore Models

Molecular descriptors are numerical values that encode chemical information and are used in quantitative structure-activity relationship (QSAR) studies and for building pharmacophore models.

Pharmacophore models define the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor and elicit a biological response. These models typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers. nih.gov For instance, a pharmacophore model might reveal the necessity of two hydrogen-bond acceptors and two hydrogen-bond donors at specific distances from a hydrophobic group for optimal receptor interaction. nih.gov

Molecular descriptors, such as logP (lipophilicity), molecular weight, and the number of hydrogen bond donors and acceptors, are calculated to assess the "drug-likeness" of a compound. researchgate.net These descriptors are often used in QSAR studies to correlate the chemical structure of a series of compounds with their biological activity. acs.org Additionally, more complex 3D-QSAR methods like the Grid-Independent Molecular Descriptor (GRIND) approach can be used to probe the 3D structural features of ligands and develop predictive models for their activity. nih.gov

Computational Method Application Key Findings/Predictions for Piperidine-containing Compounds
Molecular Docking Ligand-Receptor Interaction PredictionThe piperidine moiety can form crucial salt bridge interactions with receptor residues like Glu172. nih.gov The orientation of the piperidine scaffold within the binding pocket is critical for activity. nih.gov
Conformational Analysis Determination of Stable 3D StructuresPiperidine-containing molecules can exist in multiple stable conformations, with the lowest energy conformer being dependent on substituent patterns. bohrium.com
Density Functional Theory (DFT) Electronic Structure and PropertiesCalculation of HOMO-LUMO energies to assess molecular reactivity. nih.govmdpi.com Optimization of molecular geometry. bohrium.comnih.govnih.gov
DFT/GIAO Prediction of Spectroscopic ParametersCalculation of ¹H and ¹³C NMR chemical shifts for comparison with experimental data. nih.gov Prediction of vibrational frequencies (IR/Raman). bohrium.comepstem.net
Pharmacophore Modeling Identification of Essential Structural FeaturesDefines the spatial arrangement of hydrogen bond donors/acceptors and hydrophobic regions required for biological activity. nih.gov
QSAR/GRIND Structure-Activity Relationship AnalysisCorrelates molecular descriptors with biological activity to guide lead optimization. nih.govacs.org

In Silico Biological Activity and Target Prediction

A comprehensive review of scientific literature and chemical databases reveals a lack of specific in silico studies focused on predicting the biological activity and molecular targets of 3-(1,2-Oxazol-4-yl)piperidine. While computational methods are frequently employed in drug discovery to assess the potential of novel chemical entities, published research detailing such an analysis for this particular compound is not available. windows.netnih.govscielo.brresearchgate.net Therefore, there are no specific predicted activities or protein targets to report from dedicated computational screening or molecular docking studies for this compound.

General in silico studies on broader classes of piperidine-containing compounds have explored a wide range of potential biological activities, including but not limited to anti-cancer and antimicrobial effects. nih.govnih.gov However, these findings are on structurally distinct molecules and cannot be directly extrapolated to this compound.

Quantitative Structure-Activity Relationship (QSAR) and CoMFA Studies

There are no published Quantitative Structure-Activity Relationship (QSAR) or Comparative Molecular Field Analysis (CoMFA) studies specifically investigating the compound this compound. These computational techniques are used to correlate the chemical structure of compounds with their biological activity, but require a dataset of structurally related molecules with measured activities. The absence of such studies indicates that a systematic exploration of the structure-activity relationships for a series of analogs of this compound has not been reported in the scientific literature. nih.govjapsonline.comnih.gov

QSAR and CoMFA studies are common for various heterocyclic scaffolds, including some isoxazole (B147169) and piperidine derivatives, aiming to optimize their therapeutic properties. nih.govjapsonline.comnih.gov However, without a specific study on the this compound scaffold, no predictive models or contour maps detailing the structural features essential for its activity are available.

Structure Activity Relationship Sar Investigations

Elucidation of Key Pharmacophoric Features

Role of the Oxazole (B20620) Ring Substitutions

The oxazole ring is a critical component, and its substitution pattern significantly impacts biological activity. The positions available for substitution on the oxazole ring (C2, C4, and C5) allow for fine-tuning of the molecule's properties. thepharmajournal.com For instance, substitutions at the C2 and C4 positions of the oxazolone (B7731731) moiety have been shown to be fundamental for tyrosinase inhibitory activity. thepharmajournal.com The introduction of a p-nitro group at the exocyclic phenyl group at C-4 in an oxazolone can greatly influence its immunosuppressive activity. thepharmajournal.com Furthermore, the presence of a phenyl ring at the C-2 position plays an imperative role in the oxazolone ring's function. thepharmajournal.com The nature of these substituents, whether electron-donating or electron-withdrawing, can alter the electronic properties of the ring and its interaction with target proteins. nih.gov

Influence of Piperidine (B6355638) Ring Substitutions and Stereochemistry

The piperidine ring provides a three-dimensional structure that is crucial for proper orientation within a biological target's binding site. nih.gov Substitutions on the piperidine ring can modulate a compound's potency, selectivity, and pharmacokinetic properties. For example, in a series of monoamine oxidase (MAO) inhibitors, para-substitution on the piperidine ring was preferable to meta-substitution, and the addition of a hydroxyl group increased the inhibitory effect. semanticscholar.org Furthermore, a 4-methyl piperidine substituent can lead to high MAO-B inhibition. semanticscholar.org

Stereochemistry plays a pivotal role in the biological activity of piperidine derivatives. nih.govmdpi.com The spatial arrangement of substituents can dramatically affect how the molecule interacts with chiral biological macromolecules like proteins and enzymes. mdpi.com For instance, in a study of β-1,2-dimethyl-4-phenyl-4-(propionyloxy)piperidine enantiomers, the (-)-(2S,4R) enantiomer was found to be approximately ten times more potent as an analgesic than its (+)-(2R,4S) counterpart, highlighting the importance of stereochemistry in receptor binding. nih.gov The orientation of substituents, whether axial or equatorial, also significantly influences the molecule's properties. researchgate.net

Impact of Linker and Terminal Groups

The linker connecting the core scaffold to a terminal group and the nature of the terminal group itself are critical for optimizing biological activity. The length and flexibility of the linker can determine the optimal positioning of the terminal group for interaction with the target. nih.gov For instance, in a series of N-aryl-piperidine derivatives, the piperidine spacer moiety was found to favor specific binding to the human histamine (B1213489) H3 receptor. nih.gov

The terminal group often provides key interactions with the biological target. In some cases, replacing a piperidine moiety with an acyclic analog can lead to a loss of activity. dndi.org The nature of the terminal amine is also important; moving from a tertiary amine to a primary amine has been shown to decrease potency in certain antiplasmodial compounds. mmv.org

Positional and Stereochemical Effects on Biological Interactions

The relative positioning of the oxazole and piperidine rings, as well as the stereochemistry of the piperidine ring, profoundly influences biological interactions. Shifting the piperidine ring from the 2-position to the 4-position on a core structure has been shown to increase potency in some antiplasmodial compounds. mmv.org This suggests that the spatial relationship between the heterocyclic rings is critical for optimal binding.

As previously mentioned, stereochemistry is a key determinant of biological activity. mdpi.com The chiral centers within the piperidine ring dictate the three-dimensional arrangement of the molecule, which in turn affects its ability to fit into a specific binding pocket. nih.gov In many cases, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. mdpi.com This stereoselectivity is a direct consequence of the three-dimensional nature of biological targets. mdpi.com

Comparative Analysis with Analogous Chemical Scaffolds

To better understand the unique contributions of the 3-(1,2-oxazol-4-yl)piperidine scaffold, it is often compared with analogous structures. These comparisons help to delineate the specific advantages conferred by the oxazole and piperidine rings.

For example, in the development of histamine H3 receptor agonists, piperidine derivatives showed moderate to high affinity, whereas analogous piperazine (B1678402) derivatives had low or no affinity. nih.gov This highlights the importance of the piperidine ring's specific conformational properties for this particular target. nih.gov

Similarly, comparisons can be made with other heterocyclic systems. For instance, the oxazole ring can be compared to other five-membered heterocycles like thiazole (B1198619) or imidazole (B134444) to understand the role of the oxygen atom in the ring's interactions. The conjugation of a 1,3,4-oxadiazole (B1194373) with a piperazine moiety has been shown to exhibit a range of physiological effects. researchgate.net

Compound/ScaffoldKey SAR FindingReference
Oxazolone DerivativesSubstitutions at C-2 and C-4 are crucial for tyrosinase inhibitory activity. thepharmajournal.com
Piperidine-based MAO InhibitorsPara-substitution is preferred over meta-substitution; hydroxyl groups enhance activity. semanticscholar.org
β-1,2-dimethyl-4-phenyl-4-(propionyloxy)piperidineThe (-)-(2S,4R) enantiomer is significantly more potent than the (+)-(2R,4S) enantiomer. nih.gov
N-aryl-piperidine DerivativesThe piperidine spacer is crucial for binding to the human histamine H3 receptor. nih.gov
Antiplasmodial CompoundsShifting the piperidine ring from the 2- to the 4-position increases potency. mmv.org
Histamine H3 Receptor AgonistsPiperidine derivatives show higher affinity than piperazine analogues. nih.gov

Biological Target Identification and Mechanistic Studies Molecular and Cellular Level, in Vitro

Ligand-Receptor Binding Affinity Profiling

No publicly available research data specifically details the binding affinity of 3-(1,2-Oxazol-4-yl)piperidine for neurotransmitter receptors such as opioid, serotonin, or histamine (B1213489) receptors.

There is no specific information in the scientific literature regarding the modulation of G protein-coupled receptors by this compound. While GPCRs are a common target for piperidine-containing molecules, data for this particular compound is absent nih.govutmb.edunih.gov.

No studies were found that specifically investigate the inhibitory effects of this compound on enzymes such as CYP3A4 or various kinases.

There is no available data on the inhibitory activity of this compound against the choline transporter or other transporters. Research on choline transporter inhibitors has focused on different chemical scaffolds nih.govnih.govmdpi.com.

In Vitro Cellular Pathway Modulation

No research has been published that specifically examines the effect of this compound on cellular proliferation pathways in any cancer models.

Modulation of T-cell Activation (In Vitro)

The piperidine (B6355638) moiety is a key structural feature in a class of molecules known as molecular glue degraders, which have been shown to modulate T-cell activation. These compounds function by inducing the degradation of specific target proteins, leading to a downstream effect on immune cell function. A notable example is the selective degradation of the Ikaros family zinc finger 2 (IKZF2) protein, also known as Helios. IKZF2 is a transcription factor crucial for maintaining the stability and suppressive function of regulatory T cells (Tregs), which can inhibit anti-tumor immune responses.

In vitro studies have demonstrated that selective IKZF2 degraders can reduce the suppressive activity of human Tregs. For instance, treatment of human Tregs with the IKZF2 degrader NVP-DKY709 led to a reduction in their ability to suppress the proliferation of T effector cells. Furthermore, these degraders have been shown to rescue cytokine production in exhausted T-effector cells, a state of T-cell dysfunction often observed in chronic diseases and cancer. Specifically, exposure to an IKZF2 degrader restored the ability of exhausted T-effector cells to produce interferon-gamma (IFNγ), a key cytokine in the anti-tumor immune response. Another potent and selective IKZF2 degrader, PVTX-405, has been shown to destabilize human Tregs ex vivo and induce the proliferation of T effector cells. researchgate.net

These findings suggest that compounds containing a piperidine scaffold, such as this compound, could potentially be developed as modulators of T-cell activation by targeting key regulatory proteins like IKZF2.

Table 1: In Vitro Effects of a Related IKZF2 Degrader on T-cell Function
CompoundCell TypeAssayObserved EffectReference
NVP-DKY709Human Regulatory T cells (Tregs)T-cell suppression assayReduced suppressive activity of Tregs researchgate.net
NVP-DKY709Exhausted T-effector cellsCytokine production assayRescued IFNγ production researchgate.net
PVTX-405Human Regulatory T cells (Tregs)Cell stability assayDestabilization of Tregs ex vivo researchgate.net
PVTX-405T effector cellsProliferation assayInduced proliferation of T effector cells researchgate.net

Impact on Gene Expression and Protein Levels (e.g., IKZF2 degradation)

The mechanism by which piperidine-containing molecular glues modulate T-cell function is through the targeted degradation of proteins such as IKZF2. These small molecules act by inducing proximity between the target protein and an E3 ubiquitin ligase, a cellular machinery component that tags proteins for degradation by the proteasome. The most well-characterized E3 ligase hijacked by this class of compounds is Cereblon (CRBN).

The molecular glue binds to CRBN and creates a novel surface that is recognized by the target protein, in this case, IKZF2. This induced proximity leads to the ubiquitination of IKZF2 and its subsequent degradation. The degradation of IKZF2 is highly specific, with some compounds showing selectivity for IKZF2 over other Ikaros family members like IKZF1 and IKZF3. researchgate.net For example, NVP-DKY709 was developed as a selective degrader of IKZF2, sparing IKZF1/3. researchgate.net This selectivity is crucial as the degradation of IKZF1 and IKZF3 can lead to different biological outcomes and potential toxicities.

The degradation of IKZF2 by these compounds has been confirmed in various cell lines, including human acute T-cell leukemia Jurkat cells and HEK-293T cells. bioworld.com The potency of these degraders can be very high, with some compounds inducing IKZF2 degradation at nanomolar concentrations. bioworld.com The development of such potent and selective degraders highlights the potential of the piperidine scaffold in designing molecules that can precisely modulate protein levels and gene expression for therapeutic benefit.

Table 2: In Vitro Degradation Profile of a Related IKZF2 Degrader
CompoundCell LineAssayMetricValueReference
Exemplified CompoundHuman acute T-cell leukemia Jurkat cellsFACS assayDC501-10 nM bioworld.com
Exemplified CompoundHuman acute T-cell leukemia Jurkat cellsFACS assayDmax>60% bioworld.com
NVP-DKY709Jurkat cells-DC505 nM researchgate.net
NVP-DKY709Jurkat cells-Dmax21% researchgate.net

Antiviral Activity in Cell Lines (e.g., HPV)

The oxazole (B20620) ring is a component of various compounds that have been investigated for their antiviral properties. In particular, derivatives of 1,3-oxazole have shown promise as inhibitors of human papillomavirus (HPV), the causative agent of cervical cancer and other malignancies.

In vitro studies have demonstrated that certain 1,3-oxazole derivatives exhibit potent antiviral activity against low-risk HPV-11. thieme-connect.dethieme-connect.com In a transient DNA replication assay using HEK293 cells, several synthesized oxazole compounds showed significant inhibition of HPV-11 replication with IC50 values in the low micromolar range. thieme-connect.deresearchgate.net Some of these compounds also displayed low cytotoxicity, resulting in favorable selectivity indices compared to the clinically used antiviral agent cidofovir. thieme-connect.de

However, the antiviral activity of these compounds can be specific to the HPV type. For instance, some 1,3-oxazole derivatives that were active against HPV-11 did not show significant effects against high-risk HPV-18 in organotypic epithelial raft cultures. thieme-connect.dethieme-connect.com This highlights the need for further optimization of the oxazole scaffold to achieve broad-spectrum anti-HPV activity. Nevertheless, these findings indicate that the 1,3-oxazole moiety, as present in this compound, is a promising starting point for the development of novel antiviral agents against HPV.

Table 3: In Vitro Anti-HPV-11 Activity of Related 1,3-Oxazole Derivatives
CompoundAssayCell LineIC50 (µM)Reference
Compound 2Transient DNA replicationHEK2931.7-9.6 thieme-connect.de
Compound 4Transient DNA replicationHEK2931.7-9.6 thieme-connect.de
Compound 5Transient DNA replicationHEK2931.7-9.6 thieme-connect.de
Compound 9Transient DNA replicationHEK2931.7-9.6 thieme-connect.de

Mechanistic Insights into Molecular Interactions

Binding Site Analysis and Interaction Modes

The detailed understanding of how a small molecule interacts with its biological target is fundamental for rational drug design. For piperidine-containing molecular glue degraders, X-ray crystallography has been instrumental in elucidating the binding site and interaction modes.

The selectivity of the IKZF2 degrader NVP-DKY709 was rationalized by analyzing the X-ray crystal structure of the DDB1:CRBN:NVP-DKY709:IKZF2(ZF2) ternary complex. researchgate.net This structural analysis revealed the precise interactions between the small molecule, the E3 ligase, and the target protein. The piperidine moiety of the molecular glue typically binds to the Cereblon E3 ligase, while other parts of the molecule extend out to recruit the target protein. The specific interactions, such as hydrogen bonds and van der Waals forces, between the molecular glue and the neosubstrate (IKZF2) determine the selectivity of the degradation.

By understanding these interactions at an atomic level, medicinal chemists can design new molecules with improved potency and selectivity. This structural information is critical for optimizing the "glue" that holds the E3 ligase and the target protein together, thereby enhancing the efficiency of the degradation process.

Allosteric Modulation Principles

Allosteric modulation is a mechanism of drug action where a compound binds to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. This binding event induces a conformational change in the receptor, which in turn modulates the receptor's response to the endogenous ligand. Allosteric modulators can be positive (enhancing the effect of the endogenous ligand), negative (inhibiting the effect), or neutral (having no effect on their own but blocking the binding of other allosteric modulators). wikipedia.org

The piperidine scaffold is present in many compounds that act as allosteric modulators of various receptors. The principles of allosteric modulation offer several advantages in drug design, including the potential for greater selectivity and a more nuanced control over receptor signaling compared to traditional orthosteric ligands. An allosteric modulator's effect is dependent on the presence of the endogenous ligand, which can lead to a more physiological response and a lower risk of overstimulation or complete blockade of the receptor. While there is no specific data on this compound as an allosteric modulator, its structural components are found in known allosteric modulators, suggesting this as a potential mechanism of action to be explored.

Development of Biological Probes and Tool Compounds

Biological probes are small molecules that are used to study biological systems. They are essential tools for target identification, validation, and for elucidating the mechanism of action of drugs. Piperidine-containing molecules, particularly those that function as molecular glue degraders, are increasingly being developed as chemical probes. rsc.org

These degraders offer a powerful way to study protein function by acutely depleting a specific protein in cells or in vivo. This "chemical knockout" can provide more immediate and direct information about a protein's function compared to genetic knockout methods. For example, the development of selective IKZF2 degraders has provided valuable tool compounds to investigate the role of IKZF2 in Treg function and anti-tumor immunity. researchgate.net

The development of such probes requires a thorough understanding of their selectivity and mechanism of action. A high-quality chemical probe should be potent, selective, and have a well-defined mechanism of action. The piperidine and oxazole moieties within this compound represent a versatile scaffold that could be functionalized to create novel biological probes for a variety of protein targets.

Advanced Applications in Chemical Biology and Methodology Development

Utilization as Building Blocks for Complex Molecular Architectures

The 3-(1,2-Oxazol-4-yl)piperidine scaffold is a valuable building block for the synthesis of more complex molecular architectures, primarily due to the distinct reactivity and stereochemistry of its constituent rings. The piperidine (B6355638) ring, a ubiquitous feature in over 70 FDA-approved drugs, offers a non-planar, sp³-rich structure that can improve pharmacokinetic properties and enable better interaction with the three-dimensional binding sites of proteins. mdpi.comenamine.net The isoxazole (B147169) ring, a five-membered heterocycle, is a common element in medicinal chemistry, valued for its role as a bioisostere and its ability to participate in various non-covalent interactions within biological systems. nih.gov

The synthesis of complex molecules often leverages the piperidine nitrogen as a point for further functionalization. For instance, related structures like 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) hydrochloride are key intermediates in the synthesis of atypical antipsychotics such as risperidone (B510) and paliperidone. ossila.com This is typically achieved through N-alkylation, acylation, or sulfonylation reactions at the piperidine nitrogen. ossila.com Similarly, the this compound core can be readily elaborated. For example, a novel series of antifungal agents incorporating a 1,2,3-triazole and a 1,2,4-oxadiazole (B8745197) was synthesized using a 1-(piperidin-4-yl)-1H-1,2,3-triazole intermediate, highlighting how the piperidine moiety serves as a central scaffold for connecting different pharmacophoric elements. researchgate.net

Furthermore, synthetic strategies for creating diverse heterocyclic systems often rely on the intramolecular cyclization of precursors containing a piperidine ring. mdpi.com The combination of the piperidine and isoxazole rings in one molecule provides a starting point for generating libraries of compounds with significant structural diversity, which is crucial for exploring new chemical space in drug discovery programs. researchgate.netnih.gov The synthesis of isoxazole derivatives can be achieved through methods like the van Leusen oxazole (B20620) synthesis or the cycloaddition of nitrile oxides, allowing for the construction of varied and complex molecular frameworks. nih.govmdpi.com

Application in DNA-Encoded Chemical Libraries (DELs)

DNA-Encoded Library (DEL) technology has become a powerful platform for identifying novel small-molecule ligands for protein targets by screening massive collections of compounds. nih.govchemrxiv.org This technology relies on the synthesis of libraries where each unique chemical compound is attached to a distinct DNA barcode that records its synthetic history. nih.gov The success of a DEL campaign is highly dependent on the quality and diversity of the chemical building blocks used in its construction.

While direct documentation of this compound in a specific DEL synthesis is not prevalent, its structural characteristics make it an ideal candidate for inclusion in such libraries. A key requirement for DEL building blocks is the presence of a reactive functional group that can undergo DNA-compatible reactions. The secondary amine of the piperidine ring in this compound serves as an excellent chemical handle for this purpose. It can be readily acylated or reductively aminated to attach it to the growing molecule on the DNA tag.

The incorporation of sp³-rich, three-dimensional scaffolds is a major focus in modern DEL design to move beyond the flat, aromatic compounds that have traditionally dominated screening collections. The construction of a stereochemically diverse DEL based on enantiomerically pure piperazine (B1678402) cores demonstrates the value of such 3D scaffolds. nih.gov The piperidine ring of this compound provides this desirable three-dimensionality. Moreover, the isoxazole component adds to the chemical diversity, offering hydrogen bond accepting capabilities and specific steric and electronic features. The development of new on-DNA reactions, such as those for forming macrocycles via intramolecular cycloadditions, further expands the potential utility of bifunctional building blocks like the target compound in advanced DEL designs. mdpi.com

Use in Analytical Derivatization for Enhanced Detection (e.g., SFC-MS)

Supercritical Fluid Chromatography (SFC) coupled with Mass Spectrometry (SFC-MS) is an increasingly important analytical technique in the pharmaceutical industry. europeanpharmaceuticalreview.com It offers advantages over traditional liquid chromatography, including faster separations, shorter equilibration times, and reduced use of organic solvents, making it a "greener" technology. nih.govamericanpharmaceuticalreview.com SFC is particularly well-suited for the analysis and purification of chiral compounds and hydrophobic metabolites. americanpharmaceuticalreview.comnih.gov

The detection of compounds by MS relies on their efficient ionization. For molecules that exhibit poor ionization, chemical derivatization can be employed to introduce a functional group that enhances the MS signal. While there are no specific reports detailing the analytical derivatization of this compound, the principle can be applied. The piperidine nitrogen is a suitable site for derivatization. For example, it could be reacted with a reagent that introduces a permanently charged group or a moiety with high proton affinity, thereby increasing its ionization efficiency in the MS source. This would lead to lower limits of detection and improved quantification.

SFC-MS systems are highly effective for analyzing complex mixtures and can be coupled with various ionization sources, including electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). americanpharmaceuticalreview.comnih.gov The coupling of SFC with MS can be challenging due to the pressure difference between the chromatograph and the mass spectrometer's ion source, but modern interfaces have largely overcome these issues. europeanpharmaceuticalreview.com For a compound like this compound, a validated SFC-MS method would be invaluable for quality control, metabolic studies, and pharmacokinetic analysis, with derivatization serving as a potential strategy to optimize analytical performance.

Fragment-Based Drug Design (FBDD) Strategies

Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying lead compounds in drug discovery. It involves screening libraries of low-molecular-weight compounds (fragments) to find those that bind weakly but efficiently to a biological target. whiterose.ac.uk These initial hits are then optimized and grown into more potent, drug-like molecules. A key trend in FBDD is the move towards "escaping flatland," which emphasizes the use of three-dimensional fragments to better match the shape of protein binding pockets. mdpi.com

The this compound scaffold possesses many of the ideal characteristics for an FBDD fragment. It adheres to the "rule of three" (MW < 300, cLogP < 3, ≤3 hydrogen bond donors/acceptors), a common guideline for fragment properties. whiterose.ac.uk The saturated piperidine ring provides the desirable 3D geometry that is often underrepresented in fragment collections. whiterose.ac.ukresearchgate.net The value of such scaffolds is well-recognized; for instance, the 3-(piperidin-4-yl)benzo[d]isoxazole (B3156928) moiety is considered a "privileged structure" in the development of antipsychotic agents. nih.gov

The combination of the piperidine and isoxazole rings in a single, compact molecule offers multiple points for interaction with a target protein. The piperidine nitrogen can act as a hydrogen bond donor, while the isoxazole oxygen and nitrogen atoms can act as hydrogen bond acceptors. The distinct spatial arrangement of these features makes the this compound scaffold an attractive candidate for inclusion in FBDD libraries. Its use can lead to the discovery of novel binding modes and starting points for the development of new therapeutics that might not be accessible with more conventional flat fragments. researchgate.net

Emerging Research Directions and Future Perspectives

Exploration of Novel Target Interactions

A primary direction for future research will be the exploration of novel biological targets for derivatives of 3-(1,2-oxazol-4-yl)piperidine. The unique spatial arrangement of the piperidine (B6355638) and isoxazole (B147169) rings could allow for specific interactions with a variety of protein binding sites. Screening campaigns against diverse target classes, such as G-protein coupled receptors (GPCRs), kinases, and enzymes involved in neurodegenerative or inflammatory diseases, could uncover unexpected activities. For instance, piperidine-based compounds have shown affinity for sigma receptors, which are implicated in neurological disorders and cancer. nih.govrsc.org Investigating whether the this compound scaffold can be optimized to create potent and selective ligands for such targets is a logical next step. Initial efforts could involve screening a library of simple derivatives to identify a "hit" compound, which can then be optimized through structure-activity relationship (SAR) studies. nih.gov

Design of Multi-Target Ligands

The development of multi-target ligands, which can modulate multiple biological targets simultaneously, is a growing strategy for treating complex diseases like cancer and Alzheimer's disease. The this compound scaffold is well-suited for this approach. By functionalizing the piperidine nitrogen and available positions on the isoxazole ring, chemists can incorporate pharmacophores known to interact with different targets. For example, a derivative could be designed to inhibit both a protein kinase and a receptor tyrosine kinase, two target classes frequently implicated in cancer. mdpi.com This could lead to synergistic therapeutic effects or help overcome drug resistance. Research has shown the successful design of piperidine derivatives as dual inhibitors, such as for the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). mdpi.com

Development of New Synthetic Methodologies and Chemical Transformations

Expanding the chemical toolbox for synthesizing and modifying this compound is crucial for advancing its research. Future work will likely focus on developing more efficient, stereoselective, and scalable synthetic routes. This could include novel cyclization strategies to form the piperidine ring, such as iron-catalyzed reductive amination or radical-mediated cyclizations. mdpi.com Furthermore, developing new methods for the chemical transformation of the core scaffold is essential for creating diverse compound libraries for screening. This involves exploring reactions that selectively modify the piperidine or isoxazole rings, allowing for the introduction of a wide range of functional groups. nih.govucl.ac.ukyoutube.comyoutube.com

Advanced Computational Approaches for Predictive Modeling

Computational chemistry and molecular modeling will be indispensable tools in guiding the development of this compound derivatives. nih.gov Techniques like molecular docking can predict how these compounds might bind to the active sites of various proteins, helping to prioritize which derivatives to synthesize and test. researchgate.netnih.govresearchgate.net Molecular dynamics simulations can provide insights into the stability of these interactions over time. researchgate.netrsc.org As data from biological testing becomes available, quantitative structure-activity relationship (QSAR) models can be built to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process and reducing the reliance on costly and time-consuming laboratory synthesis. nih.gov

Synergistic Effects of Hybrid Molecules

Creating hybrid molecules by linking the this compound scaffold to other known pharmacophores is a promising strategy for generating novel compounds with enhanced or synergistic activities. mdpi.com For example, attaching a fragment known to inhibit a specific enzyme could produce a hybrid molecule with a unique pharmacological profile. A study on piperidine-triazole hybrids with isoxazole side chains demonstrated the potential of this approach in creating cytotoxic agents against cancer cell lines. nih.gov This molecular hybridization strategy could be applied to develop agents for various diseases, leveraging the structural and physicochemical contributions of the this compound core. mdpi.com

Integration of High-Throughput Screening with Medicinal Chemistry Iterations

The integration of high-throughput screening (HTS) with iterative medicinal chemistry is a powerful paradigm for modern drug discovery. nih.govnih.gov An initial HTS campaign of a library based on the this compound scaffold could identify initial hits against a specific biological target. semanticscholar.orgwestminster.ac.ukwiley.com The data from these screens would then inform the next round of chemical synthesis, where medicinal chemists design and create a new set of compounds predicted to have improved potency and selectivity. This iterative cycle of screening, data analysis, and synthesis allows for the rapid optimization of lead compounds, efficiently exploring the chemical space around the core scaffold to develop potent and drug-like candidates. semanticscholar.org

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